Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid

説明

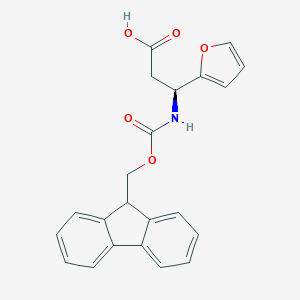

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is often used in peptide synthesis due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) groupCommon reagents used in these reactions include furan derivatives and amino acid precursors .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

化学反応の分析

Types of Reactions

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form different amino acid derivatives.

Substitution: The amino group can participate in substitution reactions to form various peptide bonds

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include various peptide derivatives and modified amino acids. These products are often used in further chemical synthesis and research applications .

科学的研究の応用

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialized chemicals and materials

作用機序

The mechanism of action of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid involves its interaction with various molecular targets. The compound can form peptide bonds with other amino acids, leading to the formation of complex peptides and proteins. These interactions are mediated by the furan ring and the amino group, which participate in various chemical reactions and binding processes .

類似化合物との比較

Similar Compounds

Similar compounds to Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid include:

- Fmoc-(S)-3-amino-4-(2-furyl)-butyric acid

- Fmoc-3-(2-furyl)-L-alanine

- 3-(2-furyl)acrylic acid derivatives .

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which includes the furan ring and the Fmoc-protected amino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it particularly useful in peptide synthesis .

生物活性

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (Fmoc-Fua) is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications.

1. Structural Overview

Fmoc-Fua is an amino acid derivative characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a furan moiety. The molecular formula is with a molecular weight of 377.39 g/mol. The furan ring contributes to its reactivity, particularly in biological systems where it can undergo oxidation to form reactive intermediates.

2. Synthesis and Preparation

The synthesis of Fmoc-Fua typically involves:

- Protection of the amino group with the Fmoc group.

- Use of furan derivatives and amino acid precursors in various organic reactions.

This compound is often synthesized using solid-phase peptide synthesis (SPPS), which allows for efficient incorporation into peptide sequences.

The biological activity of Fmoc-Fua is largely attributed to its ability to interact with various molecular targets:

- Enzyme-Substrate Interactions : Fmoc-Fua can form peptide bonds with other amino acids, facilitating the study of enzyme mechanisms and protein folding .

- Receptor Binding : The furan moiety can be oxidized to form reactive species that covalently bind to nucleophilic sites on proteins, such as cysteine residues, enhancing selectivity towards specific receptors like GPCRs (G protein-coupled receptors) .

3.2 Antimicrobial Properties

Research has indicated that derivatives of furan-containing compounds exhibit significant antimicrobial activity against various pathogens:

- Gram-positive Bacteria : Studies have shown that modifications to the furan ring can enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

- Gram-negative Bacteria : Some derivatives have demonstrated efficacy against drug-resistant strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL depending on the specific compound structure .

4. Case Studies and Research Findings

Several studies highlight the biological relevance of Fmoc-Fua:

- Study on Crosslinking : Research demonstrated that furan-modified peptides could effectively crosslink to GPCRs through an oxidative mechanism, showcasing their potential in drug design and targeting specific receptors .

- Antimicrobial Screening : A comparative analysis of various furan derivatives revealed that certain modifications significantly improved antimicrobial activity against multidrug-resistant pathogens, suggesting a promising avenue for developing new therapeutic agents .

Table 1: Antimicrobial Activity of Fmoc-Fua Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Fmoc-Fua Derivative A | MRSA | 8 |

| Fmoc-Fua Derivative B | VRE (Vancomycin-resistant E. faecalis) | 16 |

| Fmoc-Fua Derivative C | Pseudomonas aeruginosa | 32 |

| Fmoc-Fua Derivative D | Acinetobacter baumannii | 64 |

6. Conclusion

This compound presents significant potential in biochemical research and therapeutic applications due to its unique structural features and biological activities. Its ability to interact with enzymes and receptors through covalent mechanisms opens up avenues for novel drug development, particularly in combating antibiotic resistance. Ongoing research into its derivatives will likely yield further insights into their pharmacological properties and applications.

特性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKREXSNCMGTJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426875 | |

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217741-88-2 | |

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。